5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It has a molecular formula of C14H8F3N3O2S, an average mass of 339.292 Da, and a monoisotopic mass of 339.028931 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1,3,4-thiadiazoles and thiazolo[3,2-a]pyrimidines are synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
Thiazoles, which are part of the compound’s structure, are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, similar compounds such as 1,3,4-thiadiazoles have been reported to display a broad spectrum of biological activities .Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H8F3N3O2S, an average mass of 339.292 Da, and a monoisotopic mass of 339.028931 Da .Scientific Research Applications
DNA Targeting Agents
The compound has been used in the synthesis of DNA targeting agents . These agents are 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, which have been achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones . These agents have shown a strong binding affinity with double-helical DNA, particularly within the minor groove .
Neuroprotective Agents
Triazole-pyrimidine hybrids have shown promising neuroprotective properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Agents
These hybrids have also demonstrated significant anti-neuroinflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Anticancer Agents
The compound has been used in the synthesis of anticancer agents . These agents have been tested for their antiproliferative potential against various human cancer cell lines .
Antioxidant Agents
The compound has been used in the synthesis of antioxidant agents . These agents have been found to have potent antioxidant properties .
Antimicrobial Agents
The compound has been used in the synthesis of antimicrobial agents . These agents have been found to have potent antimicrobial properties .
Antiviral Agents
The compound has been used in the synthesis of antiviral agents . These agents have been found to have potent antiviral properties .
Analgesic Agents
The compound has been used in the synthesis of analgesic agents . These agents have been found to have potent analgesic properties .
Future Directions
While specific future directions for this compound were not found, similar compounds such as 1,3,4-thiadiazoles and thiazolo[3,2-a]pyrimidines have been widely used as reagents for the synthesis of heterocyclic compounds . They display a broad spectrum of biological activities, making them promising scaffolds for the design of new medicines .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . Thiazole derivatives, another component of the compound, have also been linked to various biological activities such as neuroprotective and anti-neuroinflammatory effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various targets leading to their diverse biological activities . Similarly, thiazole derivatives have been associated with neuroprotective and anti-neuroinflammatory properties .
Biochemical Pathways
It’s known that pyrimidine and thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrimidine and thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple cellular and molecular effects .
properties
IUPAC Name |
5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-1-3-9(4-2-8)19-11(21)10-7-18-13-20(12(10)22)5-6-23-13/h1-7H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUEWJKASLHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
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